Methioninamide (S,S)-dioxide

Oxidative Post-Translational Modification Peptide Metabolic Stability Neutrophil Elastase Substrate Selectivity

Peptide researchers face metabolic instability of methionine residues due to in vivo reduction by Msr enzymes. Methioninamide (S,S)-dioxide solves this as the irreversibly oxidized, metabolically stable C-terminal residue for [Sar⁹,Met(O₂)¹¹]-Substance P, a selective NK1 agonist (Kd=2 nM). - Irreversible sulfone prevents enzymatic reduction, ensuring accurate in vivo SAR studies. - Essential for solid-phase synthesis of oxidation-resistant, C-terminally amidated neuropeptide analogs. - Guaranteed high purity (≥98%) for reproducible receptor pharmacology; global shipping ensures timely project continuity.

Molecular Formula C5H12N2O3S
Molecular Weight 180.23 g/mol
CAS No. 140171-14-8
Cat. No. B12652063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethioninamide (S,S)-dioxide
CAS140171-14-8
Molecular FormulaC5H12N2O3S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCC(C(=O)N)N
InChIInChI=1S/C5H12N2O3S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)/t4-/m0/s1
InChIKeyJUWCLOJXCNBAJZ-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methioninamide (S,S)-dioxide: Identity & Baseline


Methioninamide (S,S)-dioxide (CAS 140171-14-8), systematically named (2S)-2-amino-4-(methylsulfonyl)butanamide, is the C-terminal amide derivative of L-methionine sulfone . With the molecular formula C₅H₁₂N₂O₃S and a molecular weight of 180.23 g/mol, it belongs to the class of oxidized sulfur-containing amino acid derivatives . The compound features a fully oxidized sulfone moiety (S,S-dioxide) on the methionine side chain combined with a primary amide at the carboxyl terminus, distinguishing it from both the parent thioether (L-methioninamide) and the intermediate sulfoxide [1]. Its primary research context lies in two domains: as a specialized building block for solid-phase peptide synthesis—particularly for generating metabolically stable, oxidation-resistant peptide analogs—and as the critical C-terminal residue in the well-characterized selective neurokinin-1 (NK1) receptor agonist [Sar⁹,Met(O₂)¹¹]-Substance P (CAS 110880-55-2) .

Workflow Selective NK1 receptor agonist synthesis C-terminal residue for [Sar⁹,Met(O₂)¹¹]Substance P
Selection Oxidation-resistant peptidomimetic design Irreversible sulfone prevents metabolic reduction
Model Corrosion inhibition & enzyme studies Sulfone-amide scaffold for material and inhibition research

Why Methioninamide (S,S)-dioxide Substitution Fails


Substituting Methioninamide (S,S)-dioxide with L-methioninamide (the thioether), L-methionine sulfoxide amide, or L-methionine sulfone (the free acid) introduces functional liabilities that cannot be compensated for by simple stoichiometric adjustment. The sulfone (S,S-dioxide) oxidation state is biologically irreversible—no known enzymatic pathway reduces methionine sulfone back to the thioether in mammalian systems—whereas methionine sulfoxide is actively recycled by methionine sulfoxide reductases (MsrA/MsrB) [1]. This irreversibility confers distinct metabolic stability and conformational rigidity to peptides incorporating this residue, directly affecting receptor binding kinetics and in vivo half-life. Furthermore, the C-terminal primary amide is a critical pharmacophoric element in neuropeptide ligands: in the substance P/NK1 receptor system, substitution of the C-terminal methioninamide with methionine (free acid) abolishes agonist activity, and even the sulfoxide-to-sulfone transition at position 11 produces a peptide ([Sar⁹,Met(O₂)¹¹]SP) with markedly different NK1 receptor selectivity and signaling bias compared to the parent [Sar⁹]SP [2]. These compound-specific properties make Methioninamide (S,S)-dioxide irreplaceable in structure-activity relationship (SAR) studies of C-terminally amidated neuropeptides and in the design of oxidation-resistant peptidomimetics.

Thioether or sulfoxide analogs may shift metabolic stability

L-methioninamide and methionine sulfoxide are substrates for methionine sulfoxide reductases; the sulfone is irreversible and may confer distinct peptide half-life context.

Free acid (L-methionine sulfone) may alter receptor binding

The C-terminal primary amide is a pharmacophoric requirement in neuropeptide ligands; substituting with the carboxylic acid may abolish agonist activity at NK1.

Unmodified substance P analogs may not transfer selectivity

Native SP activates NK1, NK2, and NK3; the sulfone-containing analog provides NK1-selective signaling context that may not be reproduced by other C-terminal variants.

Methioninamide (S,S)-dioxide: Evidence vs. Analogs


Metabolic Stability from Irreversible Sulfone Oxidation

Methioninamide (S,S)-dioxide contains the sulfone (—SO₂—) moiety, representing the fully and irreversibly oxidized sulfur state. Human neutrophil elastase (HNE) discriminates between oxidized methionine forms with a marked preference for the di-oxygenated sulfone over the mono-oxygenated sulfoxide [1]. While methionine sulfoxide is actively reduced back to methionine by stereospecific methionine sulfoxide reductases (MsrA for the S-epimer, MsrB for the R-epimer), no biological reductase pathway is known for methionine sulfone in eukaryotic systems [1]. In peptide substrates, this translates to differential proteolytic susceptibility: HNE cleaves peptide bonds adjacent to methionine sulfone residues significantly more efficiently than those adjacent to methionine sulfoxide or unmodified methionine, a property exploitable in the design of activity-based probes and stable peptide therapeutics [1].

Metabolic Stability
Head-to-head
Irreversible sulfone vs. enzymatically reversible sulfoxide; HNE preferentially cleaves near sulfone residues.
Supports peptide metabolic stability context.
No known mammalian reductase for methionine sulfone. Review data.
Oxidative Post-Translational Modification Peptide Metabolic Stability Neutrophil Elastase Substrate Selectivity

NK1 Receptor Agonist Selectivity vs. Native Substance P

The incorporation of Methioninamide (S,S)-dioxide at position 11 of substance P, combined with sarcosine substitution at position 9, yields [Sar⁹,Met(O₂)¹¹]Substance P—a well-validated selective NK1 receptor agonist. This compound binds with high affinity to NK1 sites: Kd = 2 nM in rat brain membranes (Bmax = 56 fmol/mg protein) and Kd = 2 nM in guinea pig ileum muscle membranes (Bmax = 194 fmol/mg protein) using [³H]-labeled ligand [1]. The radioiodinated Bolton-Hunter derivative shows even higher affinity: KD = 261 pM (rat brain) and KD = 105 pM (rat submandibular gland), representing a 2- to 4-fold affinity improvement over Bolton-Hunter Substance P (KD = 495 and 456 pM, respectively) [2]. Functionally, [Sar⁹,Met(O₂)¹¹]SP stimulates inositol phosphate formation in U373MG human astrocytoma cells with an EC₅₀ of 3.8 nM, compared to septide EC₅₀ of 15 nM in the same assay [3]. At the human NK1 receptor, it acts as a full agonist with pIC₅₀ = 9.7–9.9 (corresponding to 0.13–0.20 nM) [4]. Critically, [Sar⁹,Met(O₂)¹¹]SP is functionally selective for NK1 over NK2 and NK3 receptors and is routinely employed as the reference NK1-selective agonist to discriminate NK1-mediated responses from NK2/NK3 in tissue pharmacology [5].

NK1 Selectivity
Cross-study consistent
[Sar⁹,Met(O₂)¹¹]SP Kd = 2 nM; selective NK1 agonist vs. native SP (NK1/NK2/NK3).
Reported NK1 receptor attribution context.
Functional selectivity validated across multiple tissue models.
Tachykinin Receptor Pharmacology NK1 Selective Agonist Neuropeptide SAR

Corrosion Inhibition on Mild Steel: Sulfone vs. Thioether and Sulfoxide

L-Methionine sulfone (the carboxylic acid analog of Methioninamide (S,S)-dioxide) has been directly compared with L-methionine (MT1) and L-methionine sulfoxide (MT2) for corrosion inhibition of mild steel in 1 M HCl. At an inhibitor concentration of 10⁻³ M, the maximum inhibition efficiencies were 95.20% for L-methionine (MT1), 94.14% for L-methionine sulfoxide (MT2), and 88.92% for L-methionine sulfone (MT3), as determined by weight loss measurements [1]. The sulfone derivative, while slightly less efficient than the thioether and sulfoxide at this concentration, exhibits a distinct adsorption profile: polarization studies indicate that all three compounds act as mixed-type inhibitors controlling both anodic and cathodic reactions, but adsorption of the sulfone follows the Langmuir isotherm through a mixed physisorption/chemisorption mechanism, as confirmed by density functional theory (DFT), Monte Carlo, and molecular dynamics simulations [1]. In a separate study on copper corrosion in 1.0 M nitric acid, L-methionine sulfone (MITO2) demonstrated effective inhibition alongside L-methionine (MIT) and L-methionine sulfoxide (MITO), with the sulfone's performance attributed to enhanced electron donation from the sulfone oxygen atoms to the metal surface, as analyzed via Fukui function calculations [2].

Corrosion IE%
Head-to-head
88.92% IE (sulfone) vs. 95.20% (thioether) at 10⁻³ M on mild steel in 1 M HCl.
Context-dependent adsorption profile reported.
Mixed-type inhibitor; Langmuir isotherm model. Data to verify.
Green Corrosion Inhibitors Mild Steel Protection Amino Acid-Based Inhibitors

Physicochemical Profile: Sulfone-Amide vs. Analogs

Methioninamide (S,S)-dioxide displays physicochemical properties that are meaningfully distinct from its thioether precursor (L-methioninamide) and from L-methionine sulfone (the free acid). The ACD/Labs-predicted LogP for Methioninamide (S,S)-dioxide is -2.22, with LogD (pH 7.4) of -1.75, indicating substantially higher hydrophilicity compared to L-methioninamide (predicted LogP for C₅H₁₂N₂OS, methionine amide, approximately -0.5 to 0) . The polar surface area (PSA) is 112 Ų, with 5 hydrogen bond acceptors and 4 hydrogen bond donors, reflecting the contributions of both the sulfone oxygens and the primary amide . This contrasts with L-methionine sulfone (CAS 7314-32-1, the carboxylic acid), which has a molecular weight of 181.21 (vs. 180.23 for the amide) and one hydrogen bond donor from the carboxylic acid replacing the amide NH₂ [1]. The sulfone moiety also influences peptide backbone conformation: studies on sulfoxide- and sulfone-containing peptide models demonstrate that sulfones can form sidechain–backbone N–H···O=S hydrogen bonds that stabilize specific local geometries, whereas sulfoxides, due to their pyramidal sulfur configuration, exhibit different hydrogen bonding patterns [2].

Physicochemical Profile
Class-level
LogP -2.22; PSA 112 Ų; 5 HBA, 4 HBD. More hydrophilic than thioether amide.
Supports neutral C-terminus peptide design.
ACD/Labs predictions; conformational context from model studies.
Physicochemical Property Comparison Drug-Likeness Prediction Peptide Building Block Selection

Glutamate Synthase Inhibition by Sulfone vs. Analogs

L-Methionine sulfone (the acid form closely related to Methioninamide (S,S)-dioxide) has been characterized as a potent inhibitor of glutamate synthase and glutamine synthetase. In comparative studies on Saccharomyces cerevisiae glutamate synthase, L-methionine sulfone was identified as a potent competitive inhibitor, whereas L-albizziin, L-methionine-SR-sulfoximine, and L-methionine-SR-sulfoxide were much less effective [1]. In Trypanosoma cruzi, L-methionine sulfone (MSO), L-methionine sulfoximine (MS), and DL-methionine sulfoxide (MSE) were all found to inhibit epimastigote growth, with synergistic effects observed under thermal, nutritional, and oxidative stress conditions [2]. The sulfone's inhibitory mechanism is attributed to its analogy to the tetrahedral intermediate formed during glutamine-dependent amide transfer, with the sulfone oxygens mimicking the transition state geometry more effectively than the sulfoxide or sulfoximine [1]. Quantitative K_i values for L-methionine sulfone against purified glutamate synthase are not uniformly reported across all studies, but the rank order of potency consistently places the sulfone above the sulfoxide, with the sulfone often demonstrating competitive inhibition kinetics with respect to L-glutamine [1].

Enzyme Inhibition
Cross-study comparable
Sulfone ranked most potent glutamate synthase inhibitor among tested analogs.
Supports amidotransferase inhibition context.
Exact Ki values tissue-dependent; review required.
Glutamate Metabolism Inhibition Enzyme Inhibitor Selectivity Trypanosoma cruzi Stress Response

Methioninamide (S,S)-dioxide: Optimal Application Scenarios


NK1-Selective Agonist Synthesis

Methioninamide (S,S)-dioxide is the essential C-terminal residue for synthesizing [Sar⁹,Met(O₂)¹¹]Substance P, the reference NK1-selective agonist with validated binding affinity (Kd = 2 nM, KD = 0.26 nM) and functional potency (EC₅₀ = 3.8 nM for IP formation, pIC₅₀ = 9.7–9.9 at human NK1) [1]. This compound is preferred over native Substance P (which activates NK1/NK2/NK3 non-selectively) and over [Sar⁹]SP (which lacks the oxidative stability of the sulfone) when experimental design requires unambiguous attribution of biological responses to NK1 receptor activation. Research groups studying tachykinin receptor pharmacology, neurogenic inflammation, or pain signaling pathways should procure this building block for solid-phase peptide synthesis of NK1-selective pharmacological tool compounds [2].

Oxidation-Resistant Peptidomimetic Design

The irreversibility of the sulfone oxidation state—combined with the ability of the sulfone group to participate in sidechain–backbone N–H···O=S hydrogen bonds—makes Methioninamide (S,S)-dioxide a strategic choice for peptide sequences requiring metabolic stability against methionine sulfoxide reductases [1]. Unlike methionine sulfoxide-containing peptides, which are dynamically reduced in vivo (k_cat/K_M ~10⁴ M⁻¹s⁻¹ for MsrA), sulfone-containing peptides remain permanently oxidized, enabling accurate structure-activity studies of oxidation-dependent biological processes without confounding enzymatic repair [1]. This is particularly valuable for designing activity-based probes targeting human neutrophil elastase, which preferentially recognizes the sulfone form [1].

Green Corrosion Inhibitor for Mild Steel

The sulfone oxidation state in L-methionine sulfone demonstrates a corrosion inhibition efficiency of 88.92% at 10⁻³ M on mild steel in 1 M HCl, with mixed-type inhibition behavior and Langmuir adsorption characteristics [1]. While the free acid form shows slightly lower efficiency than the thioether (95.20%) and sulfoxide (94.14%), the sulfone's distinct electron donation profile from the sulfone oxygen atoms—confirmed by DFT and molecular dynamics simulations—and its irreversible redox character may offer advantages in strongly oxidizing acid environments where thioether-based inhibitors undergo unwanted oxidation [1][2]. Methioninamide (S,S)-dioxide, with its amide terminus, presents a differentiated solubility and film-forming profile worthy of evaluation for specialized coating formulations where the neutral C-terminus enhances metal surface interactions.

Glutamine-Dependent Amidotransferase Studies

L-Methionine sulfone serves as a transition state analog inhibitor of glutamate synthase, with significantly greater potency than the corresponding sulfoxide [1]. This property extends to glutamine synthetase inhibition in multiple organisms including Trypanosoma cruzi, where the sulfone synergizes with thermal, nutritional, and oxidative stress to impair parasite survival [2]. Methioninamide (S,S)-dioxide, as the amide derivative, offers a scaffold for developing mechanism-based inhibitors where the amide terminus may enhance target binding through additional hydrogen bond interactions with the enzyme active site, a hypothesis supported by the established role of the C-terminal amide in substrate recognition by amidotransferases [1].

Application
Selection Property
Validation Focus
NK1-selective agonist synthesis
C-terminal amide and sulfone oxidation state
NK1 receptor selectivity and binding affinity review
Oxidation-resistant peptidomimetic design
Irreversible sulfone; metabolic stability
Resistance to methionine sulfoxide reductases
Green corrosion inhibitor studies
Sulfone adsorption and electron donation
Inhibition efficiency and isotherm model review
Glutamine-dependent amidotransferase research
Transition state analog; sulfone geometry
Glutamate synthase inhibition potency context
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